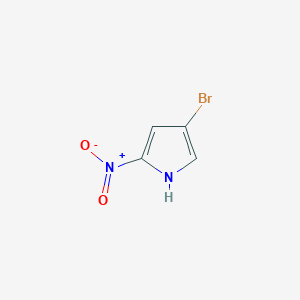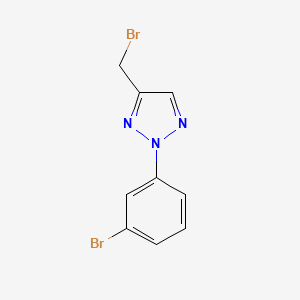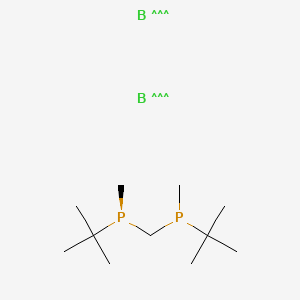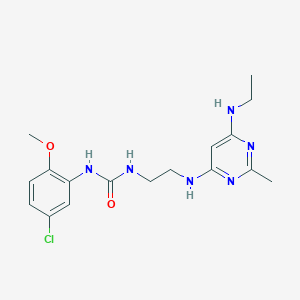
1H-Pyrrole, 4-bromo-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Pyrrole, 4-bromo-2-nitro-” is a chemical compound with the molecular formula C4H3BrN2O2 . It is a solid substance and is stored in dry conditions at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrroles has been a topic of interest in recent research. Various methods have been developed, including the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of “1H-Pyrrole, 4-bromo-2-nitro-” is represented by the linear formula C4H3BrN2O2 . The molecular weight of the compound is 190.98 .Chemical Reactions Analysis
The chemical reactions involving pyrroles are diverse. For instance, in ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also be completed in a highly regioselective manner to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
“1H-Pyrrole, 4-bromo-2-nitro-” is a solid substance . It is stored in dry conditions at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Improvement in Synthetic Methods : A study focused on synthesizing ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate using pyrrole as the starting material. This method is suitable for industrial production and yields a product characterized by 1H NMR and MS spectra (Yuan Rong-xin, 2011).
- Gas-Phase Basicity of Derivatives : Research analyzing the gas-phase basicity of pyrrole and its nitro derivatives using ab initio and DFT calculations revealed that nitro derivatives of pyrrole protonate preferentially on the nitro group (M. Esseffar et al., 2002).
- Crystal Structure and Vibrational Spectra : A study on 2-Bromo-4-nitropyridine N-oxide, closely related to 1H-Pyrrole, 4-bromo-2-nitro-, demonstrated its crystal structure and polarized vibrational spectra, contributing to the understanding of molecular interactions and structures (J. Hanuza et al., 2002).
Applications in Chemical Reactions
- Synthesis of Substituted Pyrroles : Efficient methods have been developed for synthesizing substituted pyrroles, including 4(3)-substituted 3(4)-nitro-1H-pyrroles, demonstrating the versatility of 1H-Pyrrole derivatives in organic synthesis (J. Qin et al., 2009).
- Chemosensors Development : Pyrrole-based Schiff bases, including derivatives of 1H-Pyrrole, have been synthesized and shown to be efficient colorimetric and fluorescent chemosensors for fluoride and hydroxide ions, indicating their potential in environmental and analytical chemistry (S. Velmathi et al., 2011).
Potential in Energy-Density Compounds
- High-Energy-Density Compounds : Computational studies on nitro-derivatives of pyrrole, including 1H-Pyrrole, 4-bromo-2-nitro-, suggest their potential as high-energy-density compounds, with excellent detonation properties, making them candidates for further investigation in materials science (Bu-Tong Li et al., 2019).
Safety And Hazards
The safety information for “1H-Pyrrole, 4-bromo-2-nitro-” includes several hazard statements such as H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
Given the diverse biological activities and pharmaceutical applications of pyrrole, there is significant interest in exploring this scaffold to its maximum potential against several diseases or disorders . Future research may focus on developing more efficient synthesis methods and investigating the biological activities of various pyrrole derivatives .
Propriétés
IUPAC Name |
4-bromo-2-nitro-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-3-1-4(6-2-3)7(8)9/h1-2,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPPSULJJCBEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-nitro-1H-pyrrole | |
CAS RN |
30078-08-1 |
Source


|
| Record name | 4-bromo-2-nitro-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)


![2-[(Oxan-4-yl)methoxy]-1,3-thiazole](/img/structure/B2404395.png)
![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)


![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)


![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)

